6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Catalog No.
S15852243
CAS No.
M.F
C7H3BrN2O3
M. Wt
243.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Product Name

6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

IUPAC Name

6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Molecular Formula

C7H3BrN2O3

Molecular Weight

243.01 g/mol

InChI

InChI=1S/C7H3BrN2O3/c8-3-1-4-5(9-2-3)10-7(12)13-6(4)11/h1-2H,(H,9,10,12)

InChI Key

WTTSMPMDHHCWQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=O)OC(=O)N2)Br

6-Bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound characterized by its unique structure, which includes a bromine atom and a fused oxazine ring. The molecular formula of this compound is C7_7H5_5BrN2_2O2_2, and it has a molecular weight of approximately 229.03 g/mol. The compound features a pyridine ring fused with an oxazine moiety, contributing to its biological and chemical properties. Its IUPAC name indicates the presence of a bromine substituent at the 6-position of the pyridine ring, and it is often represented by the SMILES notation: O=C1COC2=NC(Br)=CC=C2N1 .

Typical for heterocycles. Some notable reactions include:

  • Bromination: The compound can undergo further bromination under mild conditions, allowing for the introduction of additional bromine atoms into the structure.
  • Nucleophilic Substitution: The bromine atom serves as a leaving group in nucleophilic substitution reactions, enabling the synthesis of derivatives with varied functional groups.
  • Cyclization Reactions: The oxazine ring can participate in cyclization reactions to form more complex structures or derivatives.

These reactions are significant for developing new compounds with potential biological activities.

Research has indicated that compounds similar to 6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown efficacy against bacterial and fungal strains.
  • Anticancer Activity: Certain studies suggest that related compounds may inhibit cancer cell proliferation, making them candidates for further drug development.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The exact biological activity of 6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione requires further investigation to establish its therapeutic potential.

Several synthesis methods have been reported for 6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione:

  • Bromination of Pyrido Compounds: A common method involves the bromination of pyrido compounds using N-bromosuccinimide (NBS) under mild conditions to yield the bromo derivative.
  • One-Pot Synthesis: A practical one-pot protocol has been developed where starting materials undergo simultaneous cyclization and functionalization reactions to produce the desired compound efficiently.
  • Peptide Coupling Reactions: Utilizing peptide coupling techniques followed by cyclization can also lead to the formation of this oxazine derivative.

These methods highlight the versatility in synthesizing this compound and its derivatives.

6-Bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could be developed into new antimicrobial or anticancer agents.
  • Material Science: The unique properties of heterocycles make them useful in creating novel materials with specific functionalities.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.

Interaction studies involving 6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary data suggest that it may interact with certain proteins involved in disease pathways. Further studies using techniques like molecular docking and spectroscopy are necessary to elucidate these interactions fully.

Several compounds share structural similarities with 6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesNotable Differences
6-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dioneHydroxy group instead of bromoExhibits different biological activity
6-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dioneMethoxy group at the same positionVarying solubility and reactivity
7-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dioneHydroxy group at position 7Different binding affinities compared to 6-bromo
6-Ethoxy-1H-benzo[d][1,3]oxazine-2,4-dioneEthoxy group instead of bromoAltered pharmacokinetic properties
6-Methoxy-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dioneMethyl substitution affecting stericsUnique interactions with biological targets

The presence of a bromine atom in 6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione distinguishes it from these similar compounds and may contribute to its specific reactivity and biological profile.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

241.93270 g/mol

Monoisotopic Mass

241.93270 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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